1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL
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Overview
Description
1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, an oxan-4-yl group at position 3, and a hydroxyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The ethyl and oxan-4-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The hydroxyl group at position 5 and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may modulate specific signaling pathways or inhibit the activity of target enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-OL can be compared with other similar compounds, such as:
1-Methyl-3-(oxan-4-YL)-1H-pyrazol-5-OL: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-4-OL: Similar structure but with the hydroxyl group at position 4 instead of position 5.
1-Ethyl-3-(oxan-4-YL)-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-ethyl-5-(oxan-4-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-10(13)7-9(11-12)8-3-5-14-6-4-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
LXAXEFIMBQLLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCOCC2 |
Origin of Product |
United States |
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